molecular formula C15H17N3O B164936 4-(Phenylazo)-2-propoxybenzenamine CAS No. 126335-28-2

4-(Phenylazo)-2-propoxybenzenamine

Cat. No. B164936
M. Wt: 255.31 g/mol
InChI Key: BZZGIBJOAJXVNW-UHFFFAOYSA-N
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Description

The compound “4-(Phenylazo)-2-propoxybenzenamine” is a derivative of azobenzene, which is a type of organic compound characterized by a phenyl group (a ring of six carbon atoms) linked to a nitrogen atom . Azobenzenes are known for their photo-isomerisable properties .


Synthesis Analysis

While the specific synthesis process for “4-(Phenylazo)-2-propoxybenzenamine” is not available, azo compounds are typically synthesized through a process called diazotization, which involves the reaction of an amine with nitrous acid .


Molecular Structure Analysis

The molecular structure of “4-(Phenylazo)-2-propoxybenzenamine” would likely involve a phenyl ring attached to a nitrogen atom, similar to other azobenzenes.


Chemical Reactions Analysis

Azo compounds, including azobenzenes, are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions .

Future Directions

While specific future directions for “4-(Phenylazo)-2-propoxybenzenamine” are not available, research into azo compounds is ongoing, with potential applications in various fields such as the development of new antifungal agents .

properties

IUPAC Name

4-phenyldiazenyl-2-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-2-10-19-15-11-13(8-9-14(15)16)18-17-12-6-4-3-5-7-12/h3-9,11H,2,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZGIBJOAJXVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801037850
Record name Benzenamine, 4-(2-phenyldiazenyl)-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylazo)-2-propoxybenzenamine

CAS RN

126335-28-2
Record name Benzenamine, 4-(phenylazo)-2-propoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126335282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(2-phenyldiazenyl)-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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